molecular formula C19H19ClN6O B6461453 2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549045-49-8

2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461453
CAS No.: 2549045-49-8
M. Wt: 382.8 g/mol
InChI Key: OOBXCIKMDIXKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a structurally complex heterocyclic molecule featuring a fused octahydropyrrolo[3,4-c]pyrrole core, substituted with a 3-chlorobenzoyl group and a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The presence of a triazole ring and chlorinated aromatic substituent may enhance metabolic stability and binding affinity compared to simpler analogs .

Properties

IUPAC Name

(3-chlorophenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-12-21-22-17-5-6-18(23-26(12)17)24-8-14-10-25(11-15(14)9-24)19(27)13-3-2-4-16(20)7-13/h2-7,14-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBXCIKMDIXKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on the target compound are absent in the provided evidence, comparisons can be drawn to structurally related molecules from the literature. Key analogs include triazole-fused heterocycles, pyrrolo-thiazolo-pyrimidines, and sulfonylated pyrrolo-pyrroles.

Triazole-Containing Heterocycles

Example 1 :

  • Compound 6 (3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one) Structural Features: Combines a triazolo-thiadiazinone ring with a pyrrolo-thiazolo-pyrimidine system. Synthesis: Generated via reaction of precursor 5 with monochloroacetic acid in ethanol . Key Differences: The target compound lacks the thiadiazinone and pyrimidine rings but shares a triazole moiety. The 3-chlorobenzoyl group in the target may confer greater lipophilicity compared to the 4-methoxyphenyl substituent in 6 .

Example 2 :

  • Compound 12 (4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine) Structural Features: Integrates a triazole-linked pyridine and pyrrolo-thiazolo-pyrimidine. Synthesis: Formed by reacting compound 3 with amino/cyano pyridine derivatives in DMF . Comparison: Unlike the target compound, 12 includes a pyridine ring and multiple aromatic substituents, which may influence solubility and electronic properties .
Pyrrolo-Pyrrole Derivatives

Example 3 :

  • 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole Structural Features: A fully saturated pyrrolo-pyrrole core fused with a thiazole ring and sulfonyl group. Crystallography: Single-crystal X-ray data confirm a rigid, planar thiazolo-pyrrolo-pyrrole system .

Data Table: Comparative Analysis of Key Compounds

Feature Target Compound Compound 6 Compound 12 Thiazolo-Pyrrolo-Pyrrole
Core Structure Octahydropyrrolo[3,4-c]pyrrole + triazolo-pyridazine Pyrrolo-thiazolo-pyrimidine + triazolo-thiadiazinone Pyridine + pyrrolo-thiazolo-pyrimidine + triazole Thiazolo-pyrrolo-pyrrole + sulfonyl
Key Substituents 3-Chlorobenzoyl, 3-methyl-triazolo-pyridazine 4-Methoxyphenyl, diphenyl 4-Chlorophenyl, 4-methoxyphenyl, diphenyl 4-Methoxyphenyl, phenylsulfonyl
Synthetic Route Not reported in evidence Monochloroacetic acid + ethanol DMF-mediated coupling Crystallographically confirmed synthesis
Potential Bioactivity Hypothesized kinase/receptor modulation (unverified) Unreported Unreported Unreported

Research Findings and Implications

Synthetic Flexibility : The target compound’s triazole and pyrrolo-pyrrole motifs are synthetically accessible via methods analogous to those used for Compound 6 and 12 , such as acid-mediated cyclization or coupling reactions .

Structural Rigidity : The octahydropyrrolo[3,4-c]pyrrole core likely confers conformational flexibility, contrasting with the rigid thiazolo-pyrrolo-pyrrole system in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.